3-{[(3-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
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Overview
Description
The compound “3-{[(3-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one” is a derivative of the 1,3,4-thiadiazole class . It has a complex structure that includes a quinazolinone ring, a thiazole ring, and a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a quinazolinone ring, a thiazole ring, and a phenyl ring . The phenyl ring is substituted with a methyl group and is linked to the quinazolinone ring via a sulfanyl group .Scientific Research Applications
Synthesis Techniques : A study by Kut, Onysko, & Lendel (2020) describes the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one, highlighting various chemical reactions and regioselective processes involved in its production.
Biological Activity : The synthesis and evaluation of thiazoloquinazolinone derivatives for biological activities, such as antimicrobial and antitumor effects, have been a focus of research. For instance, Markosyan et al. (2015) discuss the anti-monoamine oxidase and antitumor activity of these compounds in their paper “Synthesis and Biological Activity of New 3-Ethyl-2-Thioxo-2,3-Dihydro-1H-Spiro[Benzo[h]-Quinazolin-5,1′-Cyclohexane]-4(6H)-One Derivatives”.
Chemical Properties and Reactions : The chemical properties and various reactions of this compound have been extensively studied. Bakhteeva, Kim, & Sharutin (2020) in their work "Synthesis and Heterocyclization of 4-(Alkenylsulfanyl)quinazolines" discuss different methods of synthesizing and modifying this compound, demonstrating its versatility in chemical synthesis.
Electrophilic Intramolecular Cyclization : Kut, Kut, Onysko, Balog, & Lendel (2021) explore electrophilic intramolecular cyclization processes in their study "CHALCOGENATION OF N-ALKENYL DERIVATIVES OF 2-THIOXO-2,3-DIHYDRO QUINAZOLINE-4(1H)-ONE", which is relevant for understanding the compound's reactions under different conditions.
Pharmacological Evaluation : Chern et al. (1998) in their paper "Studies on quinazolines and 1,2,4-benzothiadiazine 1,1-dioxides. 8.1, 2 synthesis and pharmacological evaluation of tricyclic fused quinazolines and 1,2,4-benzothiadiazine 1,1-dioxides as potential alpha1-adrenoceptor antagonists" focus on the synthesis and evaluation of quinazoline derivatives, including their potential as alpha1-adrenoceptor antagonists, showcasing the compound's potential in medicinal applications.
Safety and Hazards
Properties
IUPAC Name |
3-[(3-methylphenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c1-12-5-4-6-14(9-12)22-10-13-11-23-18-19-16-8-3-2-7-15(16)17(21)20(13)18/h2-9,13H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBCBVHQJYZFAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCC2CSC3=NC4=CC=CC=C4C(=O)N23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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